C.I. Disperse Blue 35
Overview
Description
C.I. Disperse Blue 35 is an anthraquinone-based dye with the chemical formula C₂₀H₁₄N₂O₅ . It is primarily used as a disperse dye for coloring synthetic fibers such as polyester, nylon, and acrylics . The compound is known for its vibrant blue color and excellent dyeing properties, making it a popular choice in the textile industry .
Mechanism of Action
Target of Action
C.I. Disperse Blue 35, also known as Disperse Blue 35, is a type of anthraquinone dye . Its primary targets are the fibers in textiles, particularly polyester . The dye molecules bind to these fibers, imparting color to the material.
Mode of Action
The interaction between Disperse Blue 35 and its targets involves physical and chemical processes. The dye molecules penetrate the fiber material and bind to it, resulting in a color change. This binding is facilitated by the dye’s molecular structure, which includes a phenol group
Biochemical Pathways
As a textile dye, Disperse Blue 35 does not participate in biochemical pathways in the same way that a drug or a biological molecule would. Its primary function is to bind to textile fibers and impart color. The dye’s solubility, adsorption, and color strength can be influenced by various factors, including its molecular structure .
Pharmacokinetics
For instance, its solubility in the dye bath can be compared to absorption, its distribution within the fiber can be likened to distribution, and its stability on the fiber can be compared to metabolism and excretion .
Result of Action
The primary result of Disperse Blue 35’s action is the coloration of textile fibers. The dye molecules bind to the fibers, resulting in a blue color. The intensity of the color depends on the concentration of the dye and the conditions of the dyeing process .
Action Environment
The action of Disperse Blue 35 is influenced by various environmental factors. These include the temperature and pH of the dye bath, the type and concentration of dispersants used, and the duration of the dyeing process . Additionally, the dye’s performance can be affected by the presence of other chemicals in the dye bath. For example, the introduction of bis-N-acetoxyethyl groups has been shown to improve the dye’s solubility, dyeing uptake, and color-fastness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Blue 35 typically involves the reaction of 1,5-diamino-4,8-dihydroxyanthraquinone with 4-hydroxybenzene . The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of C.I. Disperse Blue 35 involves large-scale chemical reactions using high-purity starting materials . The process includes steps such as mixing, heating, and purification to achieve the final product with consistent quality and color properties .
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Blue 35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered dyeing properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to new dye derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include different anthraquinone derivatives, which may have varied dyeing properties and applications .
Scientific Research Applications
C.I. Disperse Blue 35 has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
C.I. Disperse Blue 257: Another anthraquinone-based dye with similar dyeing properties but different solubility characteristics.
C.I. Disperse Red 73: An azo-based dye used in similar applications but with different color properties.
C.I. Disperse Orange S-RL: Another azo-based dye with distinct dyeing properties and applications.
Uniqueness
C.I. Disperse Blue 35 is unique due to its specific chemical structure, which provides excellent dyeing properties, including high color strength, good levelness, and fastness properties . Its ability to form stable bonds with synthetic fibers makes it a preferred choice in the textile industry .
Properties
IUPAC Name |
1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLITIGRBOEDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073394 | |
Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6 | |
Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13716-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Blue 35 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Disperse Blue 73 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. Disperse Blue 35 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. Disperse Blue 73 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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